2-nitro-N-quinolin-8-ylbenzenesulfonamide
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Overview
Description
2-Nitro-N-(quinolin-8-yl)benzenesulfonamide is a chemical compound with the molecular formula C15H11N3O4S and a molecular weight of 329.33 g/mol It is characterized by the presence of a nitro group, a quinoline moiety, and a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(quinolin-8-yl)benzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 8-aminoquinoline under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for 2-nitro-N-(quinolin-8-yl)benzenesulfonamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-N-(quinolin-8-yl)benzenesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: 2-amino-N-(quinolin-8-yl)benzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
2-Nitro-N-(quinolin-8-yl)benzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-nitro-N-(quinolin-8-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce cell cycle arrest and apoptosis by affecting key regulatory proteins and signaling pathways . The nitro group and quinoline moiety play crucial roles in its biological activity, enabling it to interact with cellular components and exert its effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(quinolin-8-yl)benzenesulfonamide: Similar structure but with an amino group instead of a nitro group.
Benzenesulfonamide, 2-nitro-N-8-quinolinyl-: Another name for the same compound.
Benzenesulfonamide, o-nitro-N-8-quinolyl-: A positional isomer with the nitro group in a different position.
Uniqueness
2-Nitro-N-(quinolin-8-yl)benzenesulfonamide is unique due to the presence of both a nitro group and a quinoline moiety, which confer distinct chemical and biological properties
Properties
CAS No. |
21868-77-9 |
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Molecular Formula |
C15H11N3O4S |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
2-nitro-N-quinolin-8-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H11N3O4S/c19-18(20)13-8-1-2-9-14(13)23(21,22)17-12-7-3-5-11-6-4-10-16-15(11)12/h1-10,17H |
InChI Key |
YCXUFEOBLVZNAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 |
solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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